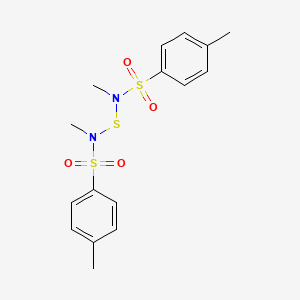![molecular formula C21H37NO4 B14497869 N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine CAS No. 64174-68-1](/img/structure/B14497869.png)
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine is a complex organic compound with a unique structure that combines a cyclopentyl ring, an octyl chain, and an isoleucine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the octyl chain. The key steps include:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Octyl Chain: The octyl chain is introduced through alkylation reactions.
Acetylation of L-Isoleucine: L-isoleucine is acetylated using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Coupling Reactions: The final step involves coupling the acetylated L-isoleucine with the cyclopentyl-octyl intermediate using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-leucine
- N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-valine
- N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-alanine
Uniqueness
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the octyl chain and the cyclopentyl ring, along with the isoleucine moiety, allows for unique interactions with molecular targets and distinct reactivity patterns compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
64174-68-1 |
|---|---|
Formule moléculaire |
C21H37NO4 |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
(2S,3S)-3-methyl-2-[[2-(2-octyl-3-oxocyclopentyl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H37NO4/c1-4-6-7-8-9-10-11-17-16(12-13-18(17)23)14-19(24)22-20(21(25)26)15(3)5-2/h15-17,20H,4-14H2,1-3H3,(H,22,24)(H,25,26)/t15-,16?,17?,20-/m0/s1 |
Clé InChI |
XUDSZZKYTIHKFN-QVUWHDNHSA-N |
SMILES isomérique |
CCCCCCCCC1C(CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |
SMILES canonique |
CCCCCCCCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
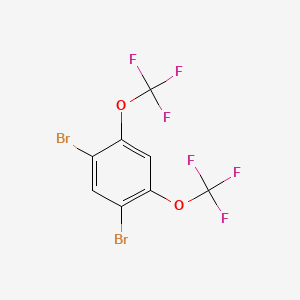
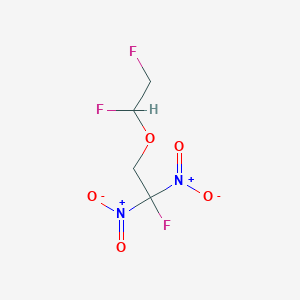
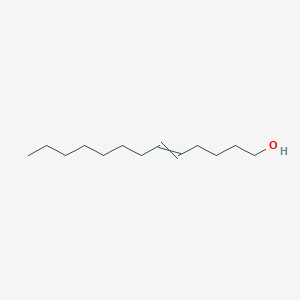
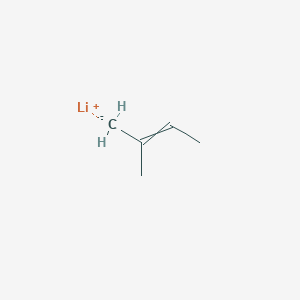
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)
![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
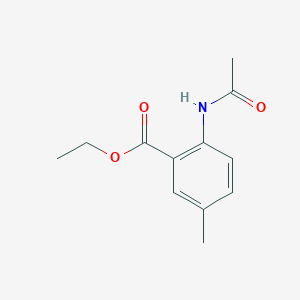
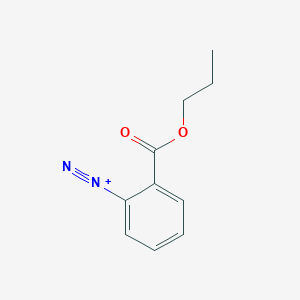
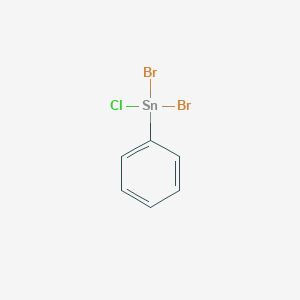
![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
